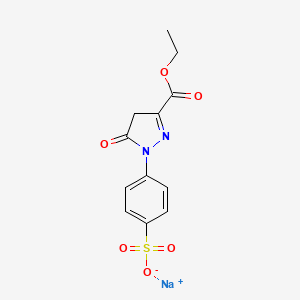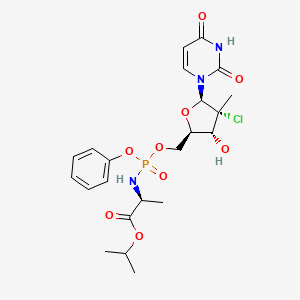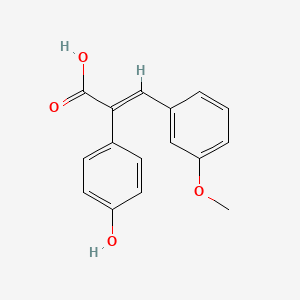
Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate: is a chemical compound with the molecular formula C₁₂H₁₂O₆N₂SNa . This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of ethyl acetoacetate with hydrazine hydrate, followed by sulfonation with chlorosulfonic acid and neutralization with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of reactors capable of handling high temperatures and pressures, along with efficient separation and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in enzyme inhibition and protein binding assays. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to specific molecular targets and altering their activity.
Comparación Con Compuestos Similares
Sodium benzenesulfonate
Sodium 4-(ethoxycarbonyl)benzenesulfonate
Sodium 4-(3-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
Uniqueness: Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in various chemical reactions and its utility in different scientific fields make it a valuable compound.
Propiedades
Número CAS |
20514-27-6 |
|---|---|
Fórmula molecular |
C12H12N2NaO6S |
Peso molecular |
335.29 g/mol |
Nombre IUPAC |
sodium;4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O6S.Na/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19;/h3-6H,2,7H2,1H3,(H,17,18,19); |
Clave InChI |
RFKMSTQFDRBSAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)








